Phosphinidene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

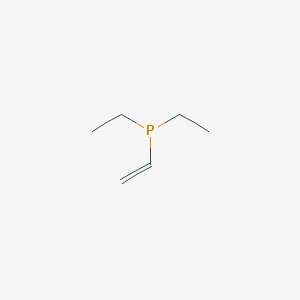

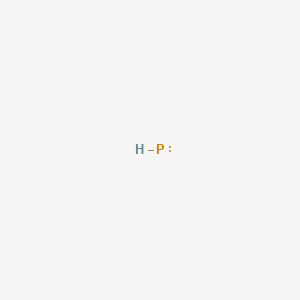

Phosphinidene is a chemical compound that has gained significant attention in the scientific community due to its unique properties. It is a highly reactive molecule that contains a phosphorus atom and two hydrogen atoms. Phosphinidene has been studied extensively for its potential applications in various fields such as organic synthesis, material science, and pharmacology.

Aplicaciones Científicas De Investigación

1. Synthesis and Stability

- Phosphinidenes, a phosphorus analog of carbenes, have been synthesized and found to be stable in solid state at room temperature. These compounds, specifically (phosphino)phosphinidenes, are synthesized by irradiation-induced elimination of carbon monoxide from corresponding (phosphino)phosphaketenes. Their stability is attributed to the electronic properties of the substituents, featuring a PP multiple bond, analogous to stable singlet aminocarbenes with a nitrogen-carbon double bond (Liu, Ruiz, Munz, & Bertrand, 2016).

2. Reactivity and Transfer Reagents

- Phosphinidenes have been used as phosphinidene- and arsinidene-transfer reagents. These highly reactive compounds are known for their electronic and coordinative unsaturation and are mainly understood through trapping reactions and quantum-chemical calculations. They have been used to generate reactive terminal phosphinidene complexes and have been applied in various reactions, although often requiring harsh conditions for their preparation (Weber, 2007).

3. Generation and Application in Organophosphorus Synthesis

- The generation and application of phosphinidenes in the synthesis of organophosphorus compounds have been explored. This includes studies on electrophilic terminal phosphinidene complexes, their reactions with Lewis bases, insertion into various bonds, and cycloaddition reactions. These complexes are useful for developing new organophosphorus molecules and have applications in various synthetic routes (Mathey, 2001).

4. Novel Precursors and Synthetic Potential

- Phosphinidenes have been identified as potent precursors in synthetic chemistry. For instance, dibenzo-7-phosphanorbornadiene compounds have been investigated as sources of phosphinidene, revealing that π-donating groups are crucial for successful phosphinidene transfer. These compounds provide a new synthetic route to valuable phosphorus-containing compounds, expanding the scope of phosphinidene acceptors beyond traditional substrates (Transue et al., 2017).

5. Electronic Structure and Ligand Exchange

- Studies have shown that (phosphino)phosphinidenes react with carbon monoxide and other substrates via ligand exchange reactions, similar to transition metal complexes. These reactions are indicative of the electrophilic nature of these compounds, further demonstrated by competition experiments and Fukui function calculations (Hansmann, Jazzar, & Bertrand, 2016).

Propiedades

Número CAS |

13967-14-1 |

|---|---|

Nombre del producto |

Phosphinidene |

Fórmula molecular |

HP |

Peso molecular |

31.9817 g/mol |

Nombre IUPAC |

λ1-phosphane |

InChI |

InChI=1S/HP/h1H |

Clave InChI |

BHEPBYXIRTUNPN-UHFFFAOYSA-N |

SMILES |

[PH] |

SMILES canónico |

[PH] |

Sinónimos |

Phosphinidene |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.